N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide
Description
N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide is a sulfonohydrazide derivative featuring a substituted pyridine ring. The compound’s key structural elements include:
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylmethanesulfonohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3O2S/c1-15(14-18(2,16)17)7-6(9)3-5(4-13-7)8(10,11)12/h3-4,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLAWKXFFMAQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide is thought to be the spectrin-like proteins in the cytoskeleton of oomycetes. These proteins play a crucial role in maintaining the structure and function of cells.
Mode of Action
It is believed to interact with its targets by affecting the spectrin-like proteins in the cytoskeleton of oomycetes. This interaction leads to changes in the structure and function of the cells, inhibiting their growth and proliferation.
Biochemical Pathways
The compound’s interaction with spectrin-like proteins affects various biochemical pathways within the oomycetes. It disrupts the normal functioning of the cells, leading to their death. The exact biochemical pathways affected by N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide are still under investigation.
Result of Action
The action of N’-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N’-methylmethanesulfonohydrazide results in the inhibition of the growth of oomycetes. It affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation. This leads to the control of diseases caused by oomycetes, such as late blight of potato.
Biological Activity
N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide, a compound with the CAS number 338748-70-2, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H13ClF3N3O2S
- Molecular Weight : 415.82 g/mol
- Boiling Point : 521.6 ± 60.0 °C (predicted)
- Density : 1.491 ± 0.06 g/cm³ (predicted)
- pKa : 8.42 ± 0.50 (predicted) .
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical to bacterial survival, such as those involved in cell wall synthesis and metabolic pathways.
- Antimicrobial Properties : The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial efficacy against resistant strains .
Antimicrobial Effects
Recent studies have highlighted the compound's effectiveness against various microbial strains:
- Minimum Inhibitory Concentration (MIC) values have been reported for related sulfonamide derivatives, indicating potent activity against multidrug-resistant bacteria including MRSA and VRE. For instance, derivatives with similar structures demonstrated MIC values as low as 9.5 μg/ml against MRSA .
Cytotoxicity Studies
Research has also explored the cytotoxic effects of this compound:
- In vitro studies showed that at certain concentrations, the compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting potential applications in targeted cancer therapies .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Evaluation of Cytotoxicity :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Findings
Bioactivity and Target Specificity: Fluopyram and fluopicolide are commercially used fungicides with broad-spectrum activity. Their efficacy is attributed to the pyridinyl group’s interaction with fungal succinate dehydrogenase (SDHI inhibitors) . Fluopyram is notably effective against Meloidogyne enterolobii in tomatoes, with systemic action via seed treatment . In contrast, sulfonohydrazides like the target compound may require metabolic activation for nematicidal activity.
Stability and Environmental Fate: Fluopyram undergoes photodegradation to metabolites like 3-chloro-5-(trifluoromethyl)-2-ethylformamide-pyridine, indicating susceptibility to UV light . The sulfonohydrazide group in the target compound may confer greater hydrolytic stability due to stronger S-N bonds. Fluopicolide’s tolerance in food crops (e.g., grapes, potatoes) is well-documented, with residues monitored as the parent compound . Sulfonohydrazides, however, may produce degradates requiring regulatory scrutiny.
Synthetic Accessibility: Fluopyram and fluopicolide are synthesized via amide coupling reactions, leveraging the pyridinyl-ethyl or pyridinyl-methyl linkers . The target compound’s sulfonohydrazide synthesis would require sulfonyl chloride intermediates, as seen in related compounds (e.g., ).
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide, and how do reaction conditions influence yield and purity?
- Methodology : A typical synthesis involves coupling reactions using intermediates like 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives with methanesulfonohydrazide. Key steps include:
- Use of polar aprotic solvents (e.g., DMF, THF) for solubility enhancement .
- Base catalysts (e.g., K₂CO₃) to deprotonate intermediates and facilitate nucleophilic substitution .
- Temperature control (room temperature to reflux) to minimize side reactions like hydrolysis of trifluoromethyl groups .
- Data Analysis : Yield optimization requires monitoring via HPLC or LC-MS to assess purity. Contradictions in reported yields (e.g., 60–85%) may arise from variations in stoichiometry or solvent purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies pyridinyl ring protons (δ 7.5–8.5 ppm) and sulfonamide signals (δ 3.0–3.5 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 362.05) and isotopic patterns for chlorine .
- HPLC : Reversed-phase C18 columns with acetonitrile/water gradients resolve impurities from hydrolyzed byproducts .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions, and what mechanistic challenges arise?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group deactivates the pyridinyl ring, reducing electrophilic substitution rates. However, it stabilizes transition states in Suzuki-Miyaura couplings via inductive effects .
- Contradictions : Some studies report low yields (<50%) for Buchwald-Hartwig aminations due to steric hindrance from the sulfonamide group, while others achieve >70% using bulky ligands (e.g., XPhos) .
Q. What computational modeling approaches predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?
- Methodology :
- Docking Simulations : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., EGFR), focusing on hydrogen bonds between the sulfonamide and catalytic residues .
- QSAR : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with inhibitory activity. The trifluoromethyl group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability .
Q. How do conflicting toxicity profiles reported in safety data sheets (SDS) inform laboratory handling protocols?
- Analysis :
- Sigma-Aldrich SDS (2016) classifies the compound as a skin/eye irritant (GHS Category 2) but does not list respiratory toxicity .
- AK Scientific SDS (2024) highlights specific organ toxicity (respiratory system) under GHS Category 3, advising fume hood use and PPE .
- Resolution : Discrepancies likely stem from batch-specific impurities (e.g., residual chlorinated intermediates). Implement universal precautions:
- Conduct reactions in ventilated hoods.
- Use nitrile gloves and chemical goggles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
